molecular formula C10H6ClFN2O B6385620 5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine CAS No. 1111113-16-6

5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine

Cat. No.: B6385620
CAS No.: 1111113-16-6
M. Wt: 224.62 g/mol
InChI Key: RQQWKABIQWIHFH-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 3-chloro-5-fluorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine typically involves the reaction of 3-chloro-5-fluoroaniline with suitable pyrimidine precursors under controlled conditions. One common method involves the cyclization of 3-chloro-5-fluoroaniline with formamide and a suitable catalyst to form the desired pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the halogen atoms.

Major Products Formed

    Oxidation: Formation of 5-(3-Chloro-5-fluorophenyl)-2-pyrimidinone.

    Reduction: Formation of 5-(3-Chloro-5-fluorophenyl)-2-aminopyrimidine or 5-(3-Chloro-5-fluorophenyl)-2-methoxypyrimidine.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to its ligand-binding domain. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluorophenylboronic acid
  • 5-(3-Chloro-5-fluorophenyl)nicotinaldehyde
  • 3-Chloro-5-fluorophenyl-1,2,3-triazolylacetamide-1,3,4-oxadiazole

Uniqueness

5-(3-Chloro-5-fluorophenyl)-2-hydroxypyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

5-(3-chloro-5-fluorophenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O/c11-8-1-6(2-9(12)3-8)7-4-13-10(15)14-5-7/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQWKABIQWIHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686832
Record name 5-(3-Chloro-5-fluorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111113-16-6
Record name 5-(3-Chloro-5-fluorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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